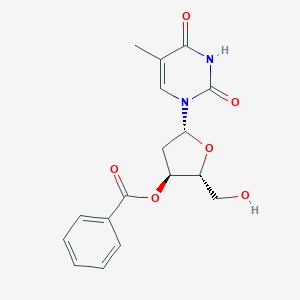
4,4'-二硝基-2,2'-联吡啶
描述
4,4’-Dinitro-2,2’-bipyridine is an organic compound with the molecular formula C10H6N4O4. It is a derivative of bipyridine, featuring two nitro groups at the 4 and 4’ positions. This compound is known for its planar structure and crystallographic symmetry .
科学研究应用
4,4’-Dinitro-2,2’-bipyridine has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with various metals.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry.
Industry: It is used in the synthesis of advanced materials and as a precursor for other chemical compounds.
作用机制
Target of Action
The primary target of 4,4’-Dinitro-2,2’-bipyridine is the catalytic process of copolymerization of carbon monoxide (CO) and styrene . This compound, featuring electron withdrawing/donating functional groups, is synthesized and employed in this process .
Mode of Action
4,4’-Dinitro-2,2’-bipyridine and its derivatives coordinate with palladium (II) acetate to catalyze the copolymerization of CO and styrene . The enhancement of electron donating and conjugative effects on the bipyridine ligand improves the catalytic activity of the composition and increases the molecular weight of the as-prepared polyketone .
Biochemical Pathways
The compound affects the pathway of copolymerization of CO and styrene . The electron-donating and electron-withdrawing groups on the bipyridine ligand influence the catalyst performance and the molecular weight of the copolymer .
Pharmacokinetics
Its role in the copolymerization process suggests that its bioavailability is primarily determined by its ability to interact with palladium (ii) acetate and influence the catalytic activity .
Result of Action
The action of 4,4’-Dinitro-2,2’-bipyridine results in the copolymerization of CO and styrene , leading to the formation of polyketone . The molecular weight of the polyketone is influenced by the electron donating and conjugative effects on the bipyridine ligand .
Action Environment
The action of 4,4’-Dinitro-2,2’-bipyridine is influenced by the experimental conditions under which the copolymerization process occurs . The presence of palladium (II) acetate and the nature of the electron-donating and electron-withdrawing groups on the bipyridine ligand can affect the compound’s action, efficacy, and stability .
生化分析
Cellular Effects
It is possible that, like other bipyridines, it could influence cell function by interacting with metal ions involved in cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
As a bipyridine, it may exert its effects at the molecular level through binding interactions with metal ions, potentially influencing enzyme activity and gene expression .
Metabolic Pathways
As a bipyridine, it may interact with enzymes or cofactors in certain metabolic pathways .
Subcellular Localization
It is possible that, like other bipyridines, it could be directed to specific compartments or organelles based on targeting signals or post-translational modifications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-dinitro-2,2’-bipyridine typically involves the nitration of 2,2’-bipyridine. The process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective nitration at the 4 and 4’ positions .
Industrial Production Methods
While specific industrial production methods for 4,4’-dinitro-2,2’-bipyridine are not extensively documented, the general approach involves large-scale nitration reactions similar to those used in laboratory settings. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors to handle the exothermic nature of nitration reactions .
化学反应分析
Types of Reactions
4,4’-Dinitro-2,2’-bipyridine undergoes several types of chemical reactions, including:
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas with a palladium catalyst or tin(II) chloride in acidic conditions.
Substitution: Reagents such as sodium methoxide or other nucleophiles can be used under appropriate conditions to achieve substitution.
Major Products Formed
相似化合物的比较
Similar Compounds
4,4’-Diamino-2,2’-bipyridine: A reduced form of 4,4’-dinitro-2,2’-bipyridine with amino groups instead of nitro groups.
4,4’-Dimethyl-2,2’-bipyridine: A derivative with methyl groups at the 4 and 4’ positions.
4,4’-Bisphenyl-ethynyl-2,2’-bipyridine: A compound with phenylethynyl substituents at the 4 and 4’ positions.
Uniqueness
4,4’-Dinitro-2,2’-bipyridine is unique due to its strong electron-withdrawing nitro groups, which significantly alter the electronic properties of the bipyridine core. This makes it particularly useful in forming stable metal complexes and participating in various chemical reactions .
属性
IUPAC Name |
4-nitro-2-(4-nitropyridin-2-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N4O4/c15-13(16)7-1-3-11-9(5-7)10-6-8(14(17)18)2-4-12-10/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULRVNIRBWWMQJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1[N+](=O)[O-])C2=NC=CC(=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00467932 | |
| Record name | 4,4'-DINITRO-2,2'-BIPYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00467932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18511-72-3 | |
| Record name | 4,4′-Dinitro-2,2′-bipyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18511-72-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,4'-DINITRO-2,2'-BIPYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00467932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4'-Dinitro-2,2'-bipyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the structural characteristics of 4,4'-Dinitro-2,2'-bipyridine?
A: 4,4'-Dinitro-2,2'-bipyridine (dnbpy) is an organic compound with the molecular formula C10H6N4O4. Its structure consists of two pyridine rings connected by a single bond, with each ring bearing a nitro group (NO2) at the 4 position. The molecule is nearly planar, as revealed by crystallographic studies showing crystallographic Ci symmetry. []
Q2: How does the presence of nitro groups in dnbpy influence its properties?
A: The nitro groups are strong electron-withdrawing groups. This characteristic makes dnbpy a suitable ligand in transition metal complexes by influencing the metal center's electronic properties and enhancing the complex's electron-accepting ability. [, ] This effect is particularly significant in the development of materials with non-linear optical properties. [, ]
Q3: Can you provide an example of how dnbpy is used in the synthesis of other compounds?
A: 4,4'-Dinitro-2,2'-bipyridine serves as a crucial starting material in synthesizing various derivatives. For instance, it can be utilized to create 4,4'-Di(p-aminophenylethynyl)-6,6'-bis[N,N-bis(ethoxycarbonylmethyl)amino methyl]-2,2'-bipyridine, a compound with potential applications in time-resolved fluorescence immunoassays. [] This synthesis involves a multi-step process including hydrolysis, bromination, esterification, and substitution reactions starting from dnbpy. []
Q4: What are the electrochemical properties of 4,4'-Dinitro-2,2'-bipyridine complexes?
A: Platinum complexes containing dnbpy, such as [Pt{4,4′-(NO2)2-bipy}Cl2], exhibit interesting electrochemical behavior. This complex undergoes four consecutive one-electron reductions. Notably, the first two reduction potentials (E1 and E2) are very close, indicating a near-degenerate pair of ligand-based π* orbitals. These properties contribute to the complex's EPR activity upon reduction, making it a subject of interest in electrochemistry and molecular magnetism. []
Q5: Are there any reported synthetic routes for preparing important precursors using 4,4'-Dinitro-2,2'-bipyridine?
A: Yes, researchers have developed efficient synthetic methods to produce key precursors from 4,4'-Dinitro-2,2'-bipyridine. These precursors include compounds like 4,4’-dicarboxy-2,2’-bipyridine, 6,6’-dicarboxy-2,2’-bipyridine acid, 4,4’-dinitro-2,2’-bipyridine-N,N-dioxide, and 6,6’-dicarbothioamide-2,2’-bipyridine. [] These compounds are versatile building blocks for creating a diverse range of 2,2'-bipyridine derivatives with potential applications in various fields. []
Q6: Is there research on alternative synthesis methods for 4,4'-diamino-2,2′-bipyridine utilizing 4,4'-Dinitro-2,2'-bipyridine?
A: Yes, researchers have explored alternative and potentially more efficient synthesis routes for 4,4'-diamino-2,2′-bipyridine using 4,4’-dinitro-2,2′-bipyridine-N,N′-dioxide as a starting material. [] This highlights ongoing efforts to optimize synthetic strategies for important bipyridine derivatives like 4,4'-diamino-2,2′-bipyridine, which finds applications in coordination chemistry and materials science.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![Benzenesulfonic acid, 4-[(2,4-diamino-5-methylphenyl)azo]-](/img/structure/B97821.png)



![1-[(3S,8R,9S,10R,13S,14S,16S,17R)-3,17-dihydroxy-16-iodo-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B97828.png)

